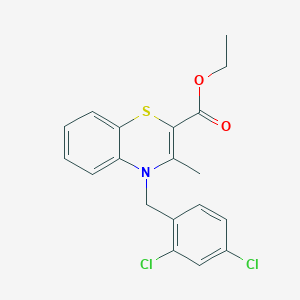
(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid is a structurally complex molecule that is related to various compounds studied for their diverse chemical properties and biological activities. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, providing insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an enoic acid backbone with various substituents. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by techniques such as FT-IR and NMR, ensuring the purity and correct formation of the compound . These methods are likely applicable to the synthesis of (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid, with adjustments made for the specific substituents present in the target molecule.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound was found to be stabilized by intramolecular hydrogen bonds and intermolecular interactions . These findings suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid may also exhibit a stable crystal structure with similar intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their interactions with other molecules. For instance, the interaction of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA suggests an intercalative binding mode, indicating that the compound could participate in chemical reactions involving nucleic acids . This implies that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid might also interact with biomolecules, potentially leading to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For example, the nonlinear optical (NLO) activity of a similar compound was confirmed by both experimental and theoretical methods, indicating that the compound has potential applications in optical technologies . Additionally, the luminescence spectra of metal complexes with related ligands suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid could form luminescent metal complexes . The compound's physical properties, such as solubility and melting point, would likely be influenced by its functional groups and molecular interactions.
Propiedades
IUPAC Name |
(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOQKJTVITMBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

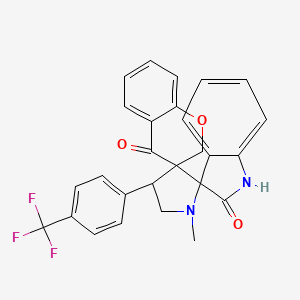
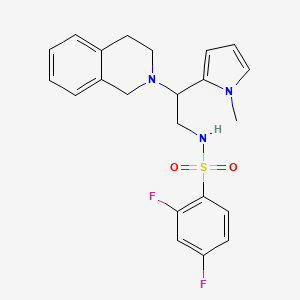
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)
![1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3020872.png)

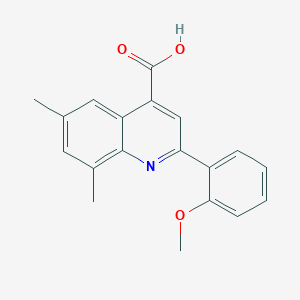
![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)
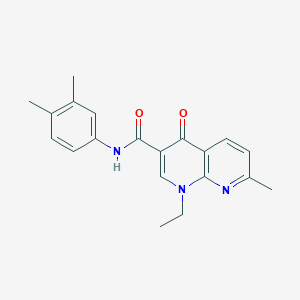
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)
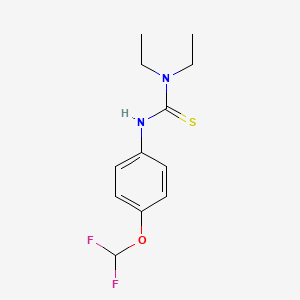
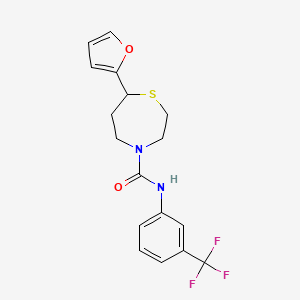
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)
